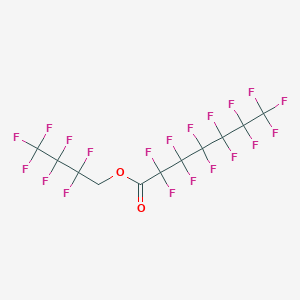

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate

Descripción general

Descripción

“2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is a fluorinated polymer used to develop low refractive index optical materials and various optoelectronics including organic photovoltaics, organic field-effect transistors (OFETs), and polymer light-emitting diodes because of its high mechanical strength, high thermal stability, chemical inertness, low dielectric constants, and low water absorptivity .

Molecular Structure Analysis

The linear formula for “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is H2C=C(CH3)CO2CH2CF2CF2CF3 .Chemical Reactions Analysis

This compound has been used in the copolymerization of 2,2,3,3,4,4,4-heptafluorobutyl acrylate (HFBA) and butyl acrylate (BA), i.e., the two monomers having semi-fluorinated and non-fluorinated pendant groups of equal length (C-4) via reversible addition-fragmentation chain transfer (RAFT) polymerization .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” include a refractive index of 1.341, a boiling point of 134-136 °C, and a density of 1.345 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Analytical Methods for Biomonitoring

A study developed an analytical method to monitor perfluorocarboxylic acids, including perfluoroheptanoic acid (PFHpA), in human urine. This method facilitates the assessment of exposure to these compounds, showing that perfluorohexanoic and perfluoroheptanoic acids were detectable in urine samples of researchers handling these compounds, indicating rapid elimination within 15 hours post-exposure (Jurado‐Sánchez et al., 2014).

Environmental Distribution and Effects

Research on the distribution profiles of per- and polyfluoroalkyl substances (PFASs) in the East and South China Seas highlighted the detection of several PFASs, including perfluoroheptanoate (PFHpA), across various water samples. The study suggests that river fluxes and ocean currents significantly influence the distribution of these compounds (Zheng et al., 2017).

Remediation Techniques

Investigations into remediation techniques for soil contaminated with perfluorooctanoic acid (PFOA) demonstrated that pulsed corona discharge plasma could effectively degrade PFOA, with significant decomposition into shorter-chain by-products, including perfluoroheptanoic acid (PFHpA). This method not only degrades PFOA but also potentially improves soil fertility, indicating a promising approach for remediation of PFOA-polluted soil (Zhan et al., 2019).

Photodegradation Studies

Photodegradation of PFOA using 185 nm vacuum ultraviolet (VUV) light resulted in significant degradation and defluorination, producing shorter-chain perfluorinated carboxylic acids (PFCAs) including PFHpA as intermediates. This study provides insights into potential pathways for the environmental breakdown of perfluorinated acids (Chen et al., 2007).

Toxicity and Environmental Impact

Evaluation of the acute toxicity of a series of perfluorinated carboxylic acids, including PFHpA, using various in vitro test systems showed that these compounds possess very low acute biological activity. A correlation was observed between the toxicity and the chain length of the perfluorocarbon, suggesting that longer-chain acids are more toxic (Mulkiewicz et al., 2007).

Safety And Hazards

“2,2,3,3,4,4,4-Heptafluorobutyl methacrylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Propiedades

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H2F20O2/c12-3(13,5(16,17)10(26,27)28)1-33-2(32)4(14,15)6(18,19)7(20,21)8(22,23)9(24,25)11(29,30)31/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCCIPNHHNSTOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H2F20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,4-Heptafluorobutyl perfluoroheptanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)methanamine](/img/structure/B1489395.png)

![1-(Aminomethyl)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1489409.png)